molecular formula C8H11BrN2O B13258717 5-Bromo-4-(propan-2-yloxy)pyridin-3-amine

5-Bromo-4-(propan-2-yloxy)pyridin-3-amine

Cat. No.: B13258717
M. Wt: 231.09 g/mol
InChI Key: WSANJFGCQMVAJQ-UHFFFAOYSA-N
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Description

5-Bromo-4-(propan-2-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C₈H₁₁BrN₂O and a molecular weight of 231.09 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(propan-2-yloxy)pyridin-3-amine typically involves the bromination of 4-(propan-2-yloxy)pyridin-3-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(propan-2-yloxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-4-(propan-2-yloxy)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(propan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine
  • 5-Bromo-2-chloropyridine
  • 3-Pyridinol, 2-bromo-

Uniqueness

5-Bromo-4-(propan-2-yloxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-4-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C8H11BrN2O/c1-5(2)12-8-6(9)3-11-4-7(8)10/h3-5H,10H2,1-2H3

InChI Key

WSANJFGCQMVAJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=NC=C1N)Br

Origin of Product

United States

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